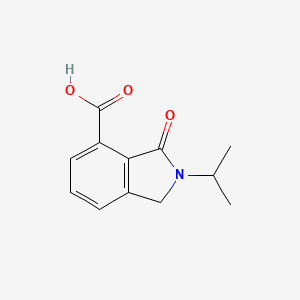
2-(4-aminophenyl)-5-methyl-3H-imidazole-4-carboxylic acid ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-aminophenyl)-5-methyl-3H-imidazole-4-carboxylic acid ethyl ester: is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound belongs to the class of imidazole derivatives, which are known for their diverse biological activities and industrial uses.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-aminophenyl)-5-methyl-3H-imidazole-4-carboxylic acid ethyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: : The imidazole ring can be formed through a condensation reaction between an aldehyde or ketone with an amine and a dicarboxylic acid.
Introduction of the Aminophenyl Group: : The aminophenyl group can be introduced through a nucleophilic substitution reaction.
Esterification: : The carboxylic acid group is then converted to its ethyl ester form using an alcohol (ethanol) in the presence of an acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This would require optimization of reaction conditions, such as temperature, pressure, and choice of catalysts, to ensure high yield and purity. Continuous flow reactors and automated systems might be employed to enhance efficiency and safety.
化学反应分析
Types of Reactions
2-(4-aminophenyl)-5-methyl-3H-imidazole-4-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding imidazole derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the imidazole ring or the aminophenyl group.
Substitution: : Substitution reactions can introduce different substituents on the imidazole ring or the aminophenyl group.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: : Formation of imidazole derivatives with hydroxyl, carbonyl, or carboxyl groups.
Reduction: : Formation of reduced imidazole derivatives or aminophenyl derivatives.
Substitution: : Introduction of alkyl, aryl, or other functional groups.
科学研究应用
2-(4-aminophenyl)-5-methyl-3H-imidazole-4-carboxylic acid ethyl ester has several scientific research applications:
Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : Investigated for its biological activity, including potential antimicrobial and anticancer properties.
Medicine: : Studied for its therapeutic potential in treating various diseases.
Industry: : Utilized in the development of new materials and chemical processes.
作用机制
The mechanism by which 2-(4-aminophenyl)-5-methyl-3H-imidazole-4-carboxylic acid ethyl ester exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to modulation of biological processes. The exact mechanism would depend on the specific application and target.
相似化合物的比较
2-(4-aminophenyl)-5-methyl-3H-imidazole-4-carboxylic acid ethyl ester can be compared with other similar compounds, such as:
2-(4-aminophenyl)benzimidazole: : Similar structure but different functional groups.
2-(4-aminophenyl)imidazole: : Similar core structure but different substituents.
2-(4-aminophenyl)thiazole: : Similar aromatic ring but different heterocyclic core.
属性
IUPAC Name |
ethyl 2-(4-aminophenyl)-5-methyl-1H-imidazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-3-18-13(17)11-8(2)15-12(16-11)9-4-6-10(14)7-5-9/h4-7H,3,14H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKBXOSRKKRKHMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=N1)C2=CC=C(C=C2)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B7813504.png)








![[2-(4-Hydroxyphenyl)-4,5-dimethylimidazol-1-yl]acetic acid](/img/structure/B7813561.png)
![3-methyl-5-oxo-6H-imidazo[1,2-c]quinazoline-2-carboxylic acid](/img/structure/B7813578.png)
